4-Amino-N-(3-benzyloxypropyl)-butyramide
Description
Properties
IUPAC Name |
4-amino-N-(3-phenylmethoxypropyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c15-9-4-8-14(17)16-10-5-11-18-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRHWFNWFHHFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCNC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(3-benzyloxypropyl)-butyramide typically involves the reaction of 4-aminobutyric acid with 3-benzyloxypropylamine under amide bond-forming conditions. The reaction can be facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
- Oxidation products include benzyloxypropionic acid derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
4-Amino-N-(3-benzyloxypropyl)-butyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(3-benzyloxypropyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 4-Amino-N-(3-benzyloxypropyl)-butyramide and structurally or functionally related butyramide derivatives, based on available evidence:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Bioactivity: The benzyloxypropyl group in the target compound likely increases lipophilicity compared to simpler analogs like 4-hydroxy-N,N-dimethyl butyramide . This modification could enhance blood-brain barrier penetration, making it relevant for CNS-targeted drug development. In contrast, 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide () incorporates a benzothiazole ring with a trifluoromethoxy group, which may confer metabolic stability and affinity for enzymes or receptors in cancer or infectious disease research .
Synthetic Accessibility :
- 4-Hydroxy-N,N-dimethyl butyramide is a key intermediate in pharmaceuticals like Lipenan and Evimot, synthesized via aluminum isopropylate-catalyzed ester-amide exchange . The target compound’s synthesis might require similar catalytic conditions but with tailored benzyloxypropylamine reagents.
This suggests that amino-substituted butyramides require stringent handling protocols.
Solubility and Stability: Unsubstituted butyramide (C₄H₉NO) is freely soluble in water and ethanol , whereas benzyloxy- or benzothiazole-substituted derivatives (e.g., ) may exhibit reduced aqueous solubility due to hydrophobic substituents.
Biological Activity
4-Amino-N-(3-benzyloxypropyl)-butyramide is a compound that has garnered interest in recent years for its potential biological activities, particularly in the fields of inflammation and cancer treatment. This article explores the biological activity of this compound based on various research findings, including its effects on inflammatory cytokines and cytotoxicity against cancer cells.
Chemical Structure and Properties
This compound is characterized by its amine group and a benzyloxypropyl substituent, which may influence its biological interactions. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Research indicates that compounds containing the 4-amino-butanamide moiety exhibit significant anti-inflammatory effects. In a study involving the synthesis of benzoxazole derivatives, compounds similar to this compound showed potent inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. Specifically, two compounds demonstrated significant suppression of these cytokines following LPS-induced inflammation in a mouse model .
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5f | 70 | 65 |
| 4d | 75 | 70 |
Cytotoxicity Against Cancer Cells
In terms of cytotoxicity, derivatives of butyramide have shown effectiveness against leukemia cells. For instance, certain derivatives exhibited micromolar range cytotoxicity comparable to established reference compounds like SGI-1027. The most potent derivative demonstrated an EC50 value of 0.9 µM against human DNMT3A, indicating strong potential for cancer treatment .
Table 2: Cytotoxicity Data Against KG-1 Cells
| Compound | EC50 (µM) | Efficacy (%) |
|---|---|---|
| SGI-1027 | 0.9 | 90 |
| Derivative A | 1.5 | 85 |
| Derivative B | 2.0 | 80 |
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of signaling pathways such as NF-κB and STAT3. These pathways are crucial in regulating the expression of inflammatory cytokines. In studies, treatment with compounds similar to this butyramide derivative resulted in decreased phosphorylation levels of IκBα and STAT3 in treated cells .
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Inflammation Model Study : A study involving LPS-induced inflammation in mice demonstrated that administration of derivatives led to reduced levels of ALT and AST, indicating lower hepatotoxicity while effectively managing inflammation .
- Leukemia Treatment : In vitro studies on leukemia cell lines showed that derivatives could reactivate gene expression through inhibition of DNA methyltransferases, suggesting a dual role in both anti-inflammatory and anticancer activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
